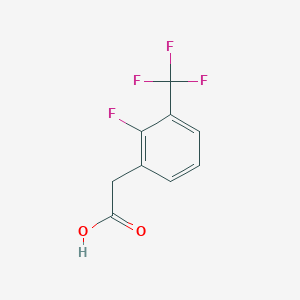

2-Fluoro-3-(trifluoromethyl)phenylacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLNEHPKQVCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939115 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194943-83-4, 178748-05-5 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Fluoro-3-(trifluoromethyl)phenylacetic acid" properties

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound, with CAS Number 194943-83-4, is a highly functionalized aromatic carboxylic acid. Its strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in modern medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy, details its analytical profile, discusses its application in the development of novel therapeutics, and provides essential safety and handling protocols for laboratory use.

Physicochemical and Structural Properties

The compound exists as a white to off-white crystalline solid at room temperature.[3] The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the overall reactivity of the molecule. The trifluoromethyl group, in particular, enhances lipophilicity, a key parameter in drug design for improving cell membrane permeability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 194943-83-4 | |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [4] |

| Appearance | Crystalline Solid | [3] |

| Melting Point | 113-116 °C | [3][4] |

| Boiling Point (Predicted) | 258.3 ± 35.0 °C | [3] |

| pKa (Predicted) | 3.86 ± 0.10 | [3] |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, acetone); poorly soluble in water and nonpolar solvents. | [1][5] |

| InChI Key | IZXLNEHPKQVCAE-UHFFFAOYSA-N | [4][6] |

| SMILES | OC(=O)Cc1cccc(c1F)C(F)(F)F |[4] |

Proposed Synthesis and Purification

While specific process-optimized syntheses for this exact isomer are not widely published in peer-reviewed literature, a robust and logical approach can be designed based on well-established palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. The proposed pathway involves a Suzuki coupling reaction, valued for its high functional group tolerance and mild reaction conditions.

Proposed Synthetic Pathway: Suzuki Coupling

The chosen strategy involves the Csp²-Csp³ Suzuki coupling of a commercially available boronic acid with an alkyl haloacetate. This method is efficient for creating the phenylacetic acid scaffold.

-

Step 1: Suzuki Coupling. 2-Fluoro-3-(trifluoromethyl)phenylboronic acid is coupled with an ethyl bromoacetate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand. A base, such as potassium carbonate (K₂CO₃), is essential to facilitate the transmetalation step.

-

Step 2: Saponification (Hydrolysis). The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to yield the final carboxylic acid product.

This two-step process is highly adaptable and generally provides good yields for analogous structures.[2]

Caption: Proposed Synthesis Workflow Diagram.

Step-by-Step Experimental Protocol (Representative)

-

Coupling Reaction: To a flame-dried flask under an inert nitrogen atmosphere, add 2-fluoro-3-(trifluoromethyl)phenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq). Add degassed toluene and a 2M aqueous solution of K₂CO₃ (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester via flash column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in ethanol. Add a 2M aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify to pH 1-2 with concentrated HCl. A white precipitate should form.

-

Final Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic and Analytical Profile

Definitive characterization and purity assessment require a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, the following profile is predicted based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

|---|---|

| ¹H NMR | Aromatic Region (δ 7.2-7.8 ppm): 3H, complex multiplet. The protons on the aromatic ring will show splitting from each other and from the fluorine atoms. Methylene (δ ~3.8 ppm): 2H, singlet (-CH₂-). Carboxylic Acid (δ >10 ppm): 1H, broad singlet (-COOH). |

| ¹³C NMR | Carbonyl (δ ~170-175 ppm): -COOH. Aromatic Region (δ ~115-165 ppm): Signals will exhibit splitting due to C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large ¹JCF coupling constant. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to ¹JCF coupling (typically ~270-280 Hz). Methylene (δ ~35-45 ppm): -CH₂-. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and one for the -CF₃ group. The -CF₃ signal will be a singlet, while the aromatic fluorine will show coupling to adjacent protons. |

| IR (cm⁻¹) | ~2500-3300: Broad O-H stretch (characteristic of carboxylic acid). ~1700-1730: Strong C=O stretch. ~1600 & ~1450: Aromatic C=C stretches. ~1100-1350: Strong C-F stretches (from both Ar-F and -CF₃). |

| Mass Spec (EI) | M⁺: 222.14 (Molecular Ion). Key Fragments: m/z = 177 ([M-COOH]⁺), corresponding to the loss of the carboxyl group, leading to the formation of a stable benzyl cation. |

Applications in Research and Drug Development

The primary utility of this compound is as a specialized building block for the synthesis of complex, biologically active molecules. The specific substitution pattern is often designed to optimize binding to a biological target and improve pharmacokinetic properties.

Case Study: Development of Anti-Cryptosporidiosis Agents

A compelling application is its use in the synthesis of novel aryl acetamide triazolopyridazines as potential treatments for cryptosporidiosis.[7] Cryptosporidiosis is a parasitic diarrheal disease for which current treatments, like nitazoxanide, have limited efficacy, especially in immunocompromised patients.[7]

In a structure-activity relationship (SAR) study, researchers used this compound as a starting material to synthesize a specific analog (compound 72 ).[7] The synthesis involves an amide coupling reaction between the phenylacetic acid and a piperazine-substituted triazolopyridazine core. The study revealed that the precise positioning of fluorine substituents on the phenyl ring has a profound impact on the compound's anti-parasitic potency, with some regioisomers showing over a 1000-fold difference in activity.[7] Although the specific biological target of these compounds remains unknown, this work highlights the critical role of this building block in exploring chemical space to develop urgently needed therapeutics.[7]

Caption: Role in Synthesizing a Drug Candidate.

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a laboratory coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

Sources

- 1. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. This compound CAS#: 194943-83-4 [chemicalbook.com]

- 4. This compound | C9H6F4O2 | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 6. 194943-83-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 194943-83-4), a key building block in pharmaceutical and agrochemical research. The document details the compound's structural features, thermal properties, acidity, solubility profile, and spectroscopic signatures. Methodologies for analytical characterization and essential safety protocols are also presented. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in synthesis and discovery, offering both foundational data and practical insights into the handling and application of this compound.

Compound Identity and Significance

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol .[1][2][3] Its structure is characterized by a phenylacetic acid core functionalized with two distinct electron-withdrawing groups on the aromatic ring: a fluorine atom at the 2-position and a trifluoromethyl (CF₃) group at the 3-position.

The strategic placement of these fluorine-containing substituents imparts unique and highly desirable properties for modern chemical research. The CF₃ group significantly enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, while also often increasing metabolic stability by blocking potential sites of oxidation.[4] The ortho-fluorine atom further modulates the electronic environment, influencing the compound's acidity and reactivity.[4][5] Consequently, this molecule serves as a valuable intermediate for synthesizing complex chemical entities with tailored biological activities.

Caption: Molecular structure highlighting key functional groups.

Core Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. It is crucial to note that while the melting point is experimentally determined, values for boiling point, pKa, and density are derived from computational predictions and should be treated as estimates.

| Property | Value | Data Type | Source(s) |

| Appearance | Crystalline Solid | Experimental | [1] |

| Melting Point | 113-116 °C | Experimental (lit.) | [1][3][6][7] |

| Boiling Point | 258.3 ± 35.0 °C | Predicted | [1][7] |

| pKa | 3.86 ± 0.10 | Predicted | [1] |

| Density | 1.436 ± 0.06 g/cm³ | Predicted | [1][7] |

Solid-State and Thermal Properties

The compound exists as a crystalline solid at room temperature.[1] Its well-defined melting point range of 113-116 °C is a critical parameter for quality control, serving as an indicator of purity.[1][7] A sharp melting range within these values typically signifies high sample purity.

Causality Insight: The relatively high melting point compared to a non-fluorinated analogue like phenylacetic acid (m.p. 76-78 °C) can be attributed to stronger intermolecular forces, including dipole-dipole interactions introduced by the polar C-F bonds and potentially more efficient crystal packing.

The predicted boiling point is high, as expected for an aromatic carboxylic acid of this molecular weight.[1][7] Experimental determination is challenging as phenylacetic acids can undergo decarboxylation at elevated temperatures, making distillation an unsuitable purification method.

Acidity and Ionization (pKa)

The predicted pKa of approximately 3.86 indicates that this compound is a moderately strong organic acid.[1]

Expertise & Causality: This acidity is significantly enhanced compared to the parent phenylacetic acid (pKa ≈ 4.3). The enhancement is a direct consequence of the powerful electron-withdrawing inductive effects (-I effect) of the ortho-fluorine and meta-trifluoromethyl substituents. These groups effectively delocalize the negative charge of the carboxylate anion (conjugate base) formed upon deprotonation. This stabilization of the conjugate base shifts the acid-base equilibrium towards the dissociated form, resulting in a lower pKa and stronger acidity.

Caption: Influence of electron-withdrawing groups on acidity.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid head and its largely nonpolar, fluorinated aromatic tail.

-

Polar Organic Solvents: It exhibits good solubility in polar organic solvents such as methanol, ethanol, and acetone.[8]

-

Aqueous Solvents: Aqueous solubility is expected to be limited.[8] While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic trifluoromethylphenyl group dominates, reducing overall water solubility.[4][8] Solubility in aqueous bases (e.g., NaOH, NaHCO₃) will be significantly higher due to deprotonation and formation of the more soluble carboxylate salt.

-

Nonpolar Solvents: The compound shows poor solubility in nonpolar solvents like hexane and petroleum ether.[8]

This protocol provides a systematic approach to evaluating the solubility of the compound in various solvents.

-

Preparation: Label a series of small test tubes, one for each test solvent (e.g., Water, Methanol, Toluene, Hexane, 5% aq. NaOH).

-

Dispensing: Add approximately 10 mg of this compound to each test tube.

-

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to its respective tube, vortexing or shaking vigorously for 30 seconds after each addition.

-

Observation: Observe for complete dissolution of the solid. Record the approximate volume of solvent required.

-

Classification: Classify solubility based on standard criteria (e.g., soluble >50 mg/mL, sparingly soluble 10-50 mg/mL, insoluble <10 mg/mL).

-

Trustworthiness Check: Repeat the test for any ambiguous results. Use a consistent mass of the compound and temperature for all tests to ensure comparability.

Spectroscopic and Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of this compound. While spectral data is available from suppliers, understanding the expected profile is key for in-house verification.[2][9]

Expected Spectroscopic Profile

-

¹H NMR: The spectrum should feature a singlet for the two methylene protons (-CH₂-) adjacent to the carboxyl group. In the aromatic region, multiplets corresponding to the three protons on the phenyl ring will be observed, with coupling patterns influenced by both H-H and H-F interactions.

-

¹⁹F NMR: Two distinct signals are expected: a singlet for the -CF₃ group and a multiplet for the single fluorine atom on the ring, with coupling to nearby protons.

-

¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the methylene carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the six unique aromatic carbons. Carbons bonded to fluorine will exhibit large C-F coupling constants.

-

Infrared (IR) Spectroscopy: Key absorbances will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[2]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (222.14) should be observable.

Chromatographic Purity Assessment by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of this compound and separating it from potential isomers or impurities.[10]

Caption: Standard workflow for HPLC purity analysis.

This protocol is a self-validating system for assessing chemical purity.

-

Mobile Phase Preparation: Prepare two mobile phase solutions: (A) 0.1% (v/v) formic acid in HPLC-grade water and (B) 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter and degas both solutions.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Instrument Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 264 nm.[10]

-

Injection Volume: 10 µL.

-

-

Elution Method: Run a gradient elution, for example: 0-20 min, 30% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.

-

Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

-

Trustworthiness Check: Perform a blank injection (mobile phase only) to identify system peaks. Run a standard of known purity to verify retention time and response factor.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:[2][3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The associated pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[3]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][11]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[3]

-

Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved N95 dust mask or a respirator.[3]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11][12]

Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][12][13] Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a compound whose physicochemical profile is dominated by the strong electronic and steric influence of its fluorine substituents. Its moderate acidity, defined thermal properties, and dual-nature solubility make it a versatile yet predictable building block in synthetic chemistry. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to safety protocols, is paramount for its successful application in research and development.

References

- 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid - Smolecule. (URL: )

- 178748-05-5, this compound Formula. Molbase. (URL: [Link])

- This compound.

- This compound - Physico-chemical Properties. ChemBK. (URL: [Link])

- 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. (URL: [Link])

- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL: [Link])

Sources

- 1. This compound CAS#: 194943-83-4 [m.chemicalbook.com]

- 2. This compound | C9H6F4O2 | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 194943-83-4 [sigmaaldrich.com]

- 4. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]

- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 9. This compound(194943-83-4) 1H NMR [m.chemicalbook.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide on the Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

Introduction

Substituted phenylacetic acids are crucial structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The target molecule, this compound, combines these features, making it a valuable building block for drug discovery and materials science. The strong electron-withdrawing nature of the CF₃ group and the ortho-fluoro substituent significantly influence the molecule's electronic properties and reactivity.[2]

This guide provides a comprehensive overview of robust and field-proven synthetic strategies for the preparation of this compound, designed for researchers and professionals in chemical synthesis and drug development. We will explore multiple pathways, offering detailed experimental protocols, insights into the rationale behind procedural choices, and a comparative analysis of the discussed routes.

Physicochemical and Safety Profile

A summary of the key properties of the target compound is essential for its handling, characterization, and application.

| Property | Value | Source(s) |

| CAS Number | 194943-83-4 | [3] |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 113-116 °C | [4] |

| pKa (Predicted) | 3.86 ± 0.10 | [4] |

| GHS Hazard | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

Synthetic Strategy I: Hydrolysis of Phenylacetonitrile

This is arguably the most direct and widely employed method for synthesizing phenylacetic acids. The strategy involves two primary steps: the synthesis of the corresponding benzyl cyanide (phenylacetonitrile) intermediate, followed by its hydrolysis to the carboxylic acid.

Workflow for Synthetic Strategy I

Caption: Cyanation of benzyl bromide followed by nitrile hydrolysis.

Part A: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

The conversion of a benzyl halide to a benzyl cyanide is a standard nucleophilic substitution reaction. The resulting nitrile, 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 239087-10-6), is a key intermediate.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of sodium cyanide (1.2 equivalents) in a suitable polar aprotic solvent such as DMSO or DMF in a round-bottom flask, add 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 equivalent).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting benzyl bromide.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or distillation.

Expertise & Causality:

-

Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal as they effectively dissolve the cyanide salt while not solvating the cyanide nucleophile excessively, thus promoting a high reaction rate.

-

Safety: This reaction involves highly toxic cyanide salts. It must be performed in a well-ventilated fume hood, and all equipment must be decontaminated with a bleach solution to neutralize any residual cyanide. Acidic conditions must be strictly avoided during work-up to prevent the formation of lethal hydrogen cyanide (HCN) gas.

Part B: Hydrolysis to this compound

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either strong acidic or basic conditions.[6][7][8]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (1.0 eq), concentrated sulfuric acid (e.g., 60-70% v/v in water), and a co-solvent like acetic acid if needed for solubility.

-

Reaction Conditions: Heat the mixture to reflux (typically >100 °C) and maintain for several hours. The reaction progress can be monitored by observing the cessation of gas evolution or by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it over crushed ice. This will typically cause the carboxylic acid product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or hot water) to yield the pure this compound.[6]

Trustworthiness & Self-Validation:

-

Acid vs. Base: Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon quenching with water, simplifying isolation. Basic hydrolysis first yields the carboxylate salt, which then requires a separate acidification step to protonate it, followed by extraction.

-

Intermediate Amide: The hydrolysis proceeds through an amide intermediate. Incomplete reaction can lead to contamination with the corresponding phenylacetamide. Forcing conditions (high temperature, long reaction times) are used to ensure complete conversion to the carboxylic acid.

Synthetic Strategy II: The Willgerodt-Kindler Reaction

For a fundamentally different approach, the Willgerodt-Kindler reaction offers a unique pathway from an aryl ketone.[9][10] This reaction transforms an acetophenone derivative into a thioamide, which is then hydrolyzed to the target phenylacetic acid.[9][11][12][13] This route requires the synthesis of the precursor, 2'-Fluoro-3'-(trifluoromethyl)acetophenone.

Workflow for Synthetic Strategy II

Caption: Synthesis via the Willgerodt-Kindler reaction pathway.

Part A: Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone

This intermediate can be prepared from the commercially available 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0).[14]

Experimental Protocol:

-

Grignard Addition: In a flame-dried flask under an inert atmosphere, add a solution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add methylmagnesium bromide (MeMgBr, ~1.1 eq, 3.0 M in ether) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

-

Extraction & Isolation: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude secondary alcohol.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern or Dess-Martin oxidation protocol. Stir at room temperature until the alcohol is consumed (monitor by TLC).

-

Purification: Upon completion, filter the reaction mixture through a pad of silica gel or Celite, eluting with DCM. Concentrate the filtrate and purify the resulting crude ketone by column chromatography to give 2'-Fluoro-3'-(trifluoromethyl)acetophenone.

Part B: Willgerodt-Kindler Reaction and Hydrolysis

Experimental Protocol:

-

Thioamide Formation: In a flask equipped with a reflux condenser, combine 2'-Fluoro-3'-(trifluoromethyl)acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (around 130-140 °C) for several hours.[12]

-

Isolation of Thioamide: After cooling, the reaction mixture can be triturated with an alcohol like ethanol to precipitate the thiomorpholide product, which is then filtered and washed.

-

Hydrolysis: The isolated thiomorpholide is then subjected to vigorous hydrolysis using a strong base (e.g., 20-30% aqueous NaOH) or strong acid (e.g., 70% H₂SO₄) under reflux conditions for 12-24 hours.

-

Final Work-up: After hydrolysis, the mixture is cooled. If basic hydrolysis was used, the solution is acidified with concentrated HCl to a pH of ~1-2, which precipitates the crude phenylacetic acid. The solid is collected by filtration, washed with water, and recrystallized.[12]

Authoritative Grounding & Mechanism: The Willgerodt-Kindler reaction is a remarkable transformation where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain and is oxidized. The mechanism is complex but is believed to involve the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the terminal thioamide functional group.[9][10] This method is particularly valuable as it builds the required C-C-N framework in a single, albeit harsh, step from the ketone.

Comparative Summary of Synthetic Routes

| Parameter | Strategy I: Nitrile Hydrolysis | Strategy II: Willgerodt-Kindler |

| Starting Material | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 2-Fluoro-3-(trifluoromethyl)benzaldehyde |

| Key Intermediates | Phenylacetonitrile | Acetophenone, Thiomorpholide |

| Number of Steps | 2 (from benzyl bromide) | 3 (from benzaldehyde) |

| Reagent Hazards | High (Cyanide salts) | Moderate (Sulfur, Morpholine at high temp.) |

| Reaction Conditions | Moderate temperatures for cyanation; high temp. for hydrolysis. | High temperatures for Willgerodt-Kindler and hydrolysis. |

| Versatility | Widely applicable and reliable for many substituted phenylacetic acids. | A classic named reaction, powerful for converting ketones but can have substrate limitations. |

Conclusion

The can be effectively achieved through several strategic pathways. The hydrolysis of the corresponding phenylacetonitrile stands out as the most direct and reliable method, provided the precursor benzyl halide is accessible. This route benefits from well-understood reaction conditions and straightforward purification steps. For a different strategic approach, the Willgerodt-Kindler reaction , starting from the related acetophenone, provides a powerful alternative, showcasing a classic named reaction in organic synthesis. The choice of route will ultimately depend on starting material availability, laboratory capabilities for handling hazardous reagents (especially cyanide), and desired scale of production. Both methods represent robust and validated approaches for accessing this valuable fluorinated building block for scientific research and development.

References

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

- Patsnap. Preparation method of substituted phenylacetic acid derivative - Eureka.

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- PubChem. This compound | C9H6F4O2 | CID 2737588.

- Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994).

- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- Wikipedia. Willgerodt rearrangement.

- ElectronicsAndBooks. Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic b-Alkoxy-a,b-Unsaturated Trifluoromethyl.

- ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction.

- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

- Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction.

- Organic Chemistry Portal. Willgerodt-Kindler Reaction.

- MySkinRecipes. 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

- ResearchGate. Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones | Request PDF.

- RSC Publishing. Recent advances in the Willgerodt–Kindler reaction.

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H6F4O2 | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 194943-83-4 [chemicalbook.com]

- 5. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-10-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 8. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. cenmed.com [cenmed.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

Abstract: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties, enhanced lipophilicity, and metabolic stability.[1] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational data with expert insights to facilitate its application in advanced research and development projects.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature.[2] The compound's key identifiers and properties are summarized below, providing a foundational dataset for experimental design and computational modeling. The presence of the electron-withdrawing fluorine and trifluoromethyl groups influences its acidity, solubility, and reactivity.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | [3] |

| CAS Number | 194943-83-4 | [2][4][5] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2][3] |

| Molecular Weight | 222.14 g/mol | [2][3][4][5] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 113-116 °C | [2][4][5] |

| Boiling Point (Predicted) | 258.3 ± 35.0 °C | [2] |

| pKa (Predicted) | 3.86 ± 0.10 | [2] |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [2] |

| SMILES | C(C(O)=O)C1=C(F)C(C(F)(F)F)=CC=C1 | [1][4][5] |

| InChIKey | IZXLNEHPKQVCAE-UHFFFAOYSA-N | [1][3][4][5] |

Elucidation of Molecular Structure

The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, and 3. This arrangement creates a sterically hindered and electronically unique system.

-

Core Aromatic System : The central phenyl ring serves as the scaffold. The substituents dictate the molecule's overall properties.

-

Key Substituents and Their Influence :

-

Fluorine (-F) at C2 : As a highly electronegative atom, the ortho-fluorine atom acts as a potent electron-withdrawing group via induction. This significantly impacts the acidity of the carboxylic acid proton and the electron density of the aromatic ring.

-

Trifluoromethyl (-CF₃) at C3 : The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. Its placement at the meta position relative to the acetic acid moiety amplifies the inductive withdrawal, further increasing the acidity of the compound. The lipophilicity of the molecule is also significantly enhanced by this group, a key consideration in drug design for membrane permeability.[1]

-

Acetic Acid (-CH₂COOH) at C1 : This functional group provides the molecule's acidic character and is a primary site for chemical reactions like esterification or amidation.[1] The methylene (-CH₂) spacer provides rotational freedom, allowing the carboxyl group to orient itself in various conformations.

-

2D Molecular Structure Diagram

The following diagram illustrates the connectivity and arrangement of atoms within the molecule.

Caption: 2D structure of this compound.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific experimental spectra are proprietary, the expected data based on the structure are outlined below. ChemicalBook is a resource that may compile such spectral data.[6]

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms.

| Nucleus | Expected Chemical Shift (ppm) | Key Features & Rationale |

| ¹H NMR | ~10-12 | -COOH : Broad singlet, exchangeable with D₂O. |

| ~7.2-7.6 | Ar-H : Complex multiplet pattern for the 3 aromatic protons. | |

| ~3.7 | -CH₂- : Singlet (or doublet due to coupling with ¹⁹F), deshielded by the adjacent aromatic ring and carboxyl group. | |

| ¹⁹F NMR | ~ -60 | -CF₃ : Singlet. |

| ~ -110 to -140 | Ar-F : Singlet or doublet, its precise shift is sensitive to the electronic environment. |

-

Expertise Insight : The coupling between the aromatic protons and the fluorine atom (³JHF, ⁴JHF) and between the methylene protons and the ortho-fluorine (⁴JHF) would provide definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1100-1400 | C-F stretch | Fluoro (-F) and Trifluoromethyl (-CF₃) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

Synthesis and Mechanistic Pathway

Phenylacetic acids are crucial building blocks in medicinal chemistry.[7][8] Their synthesis is a well-established field, often involving methods like the hydrolysis of benzyl cyanides or palladium-catalyzed reactions.[8][9] A plausible synthetic route for this specific molecule could involve a Suzuki coupling reaction, a powerful method for creating C-C bonds.

Representative Synthetic Workflow

This diagram outlines a conceptual two-step synthesis starting from commercially available precursors.

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Conceptual)

This protocol is a representative example based on established cross-coupling and deprotection methodologies.

-

Step 1: Buchwald-Hartwig Cross-Coupling

-

Rationale : This palladium-catalyzed reaction is highly efficient for forming C-C bonds between an aryl halide and an enolate, in this case, the enolate of tert-butyl acetate.

-

Procedure :

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

-

Add a strong base (e.g., K₃PO₄, 2.0 eq) and a suitable solvent (e.g., Toluene).

-

Add tert-butyl acetate (1.5 eq) and heat the reaction mixture (e.g., 80-100 °C) until starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate product by flash column chromatography.

-

-

-

Step 2: Acid-Catalyzed Deprotection

-

Rationale : The tert-butyl ester is a protecting group for the carboxylic acid. It is readily cleaved under acidic conditions to yield the final product.

-

Procedure :

-

Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., Dichloromethane).

-

Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

-

-

Applications in Research and Drug Development

Substituted phenylacetic acids are a privileged scaffold in medicinal chemistry.[7][8] They are integral components of many approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7][10]

The specific structural motifs in this compound make it a valuable building block for:

-

Tuning Pharmacokinetic Properties : The -F and -CF₃ groups can block sites of metabolism, potentially increasing the half-life of a drug candidate.[1]

-

Enhancing Binding Affinity : The strong electronic effects of the substituents can alter the pKa of the molecule and influence its ability to form hydrogen bonds or other interactions with a biological target.[1]

-

Increasing Potency : Fluorine substitution is a common strategy in drug design to enhance the potency and selectivity of lead compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area.

-

Hazard Classifications : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[4][5] Use a dust mask or respirator if handling large quantities.[4][5]

-

Storage : Store in a tightly sealed container in a cool, dry place.[2]

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water.[11][12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12][13]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[11][12]

-

If irritation persists for any exposure route, seek medical attention.[11][12]

Conclusion

This compound is a sophisticated chemical building block whose value lies in the precise arrangement of its functional groups. The combination of a carboxylic acid with ortho-fluoro and meta-trifluoromethyl substituents on a phenyl ring creates a unique platform for developing novel molecules with tailored electronic, metabolic, and binding properties. This guide has provided a detailed overview of its structure, properties, and potential synthesis, offering a solid foundation for its application in advanced scientific research.

References

- PubChem. This compound.

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)

- Inventiva Pharma.

- Wikipedia. Phenylacetic acid. [Link]

Sources

- 1. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]

- 2. This compound CAS#: 194943-83-4 [chemicalbook.com]

- 3. This compound | C9H6F4O2 | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-フルオロ-3-(トリフルオロメチル)フェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 98 194943-83-4 [sigmaaldrich.com]

- 6. This compound(194943-83-4) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. downloads.ossila.com [downloads.ossila.com]

A Spectroscopic Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques form the bedrock of this structural elucidation, providing an empirical fingerprint that confirms identity, purity, and conformation. This guide offers an in-depth technical exploration of the spectroscopic characteristics of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a compound of interest in medicinal chemistry due to its unique substitution pattern.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind the observed spectral features. By understanding why the molecule behaves as it does under spectroscopic analysis, researchers can gain deeper insights into its chemical nature. The protocols described herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol .[1] Its structure, featuring a phenylacetic acid core with ortho-fluoro and meta-trifluoromethyl substituents, presents a compelling case for a multi-faceted spectroscopic analysis. The interplay of these electron-withdrawing groups on the aromatic ring significantly influences the electronic environment of the molecule, which is directly reflected in its NMR, IR, and MS spectra.

dot graphmol { layout=neato; node [shape=plaintext]; edge [style=bold]; 0 [label="C"]; 1 [label="C"]; 2 [label="C"]; 3 [label="C"]; 4 [label="C"]; 5 [label="C"]; 6 [label="C"]; 7 [label="O"]; 8 [label="O"]; 9 [label="C"]; 10 [label="F"]; 11 [label="F"]; 12 [label="F"]; 13 [label="F"]; 14 [label="H"]; 15 [label="H"]; 16 [label="H"]; 17 [label="H"]; 18 [label="H"]; 19 [label="H"];

0 -- 1; 1 -- 2; 2 -- 3; 3 -- 4; 4 -- 5; 5 -- 0; 0 -- 6; 6 -- 7; 6 -- 8; 8 -- 19; 1 -- 9; 9 -- 10; 9 -- 11; 9 -- 12; 2 -- 13; 3 -- 14; 4 -- 15; 5 -- 16; 0 -- 17; 0 -- 18; }

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the IR spectrum provides clear evidence for the carboxylic acid and the substituted aromatic ring.

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available in the PubChem database.[1]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[2]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the crystal surface with a solvent such as isopropanol and a soft, lint-free wipe.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3000 (broad) | O-H stretch (Carboxylic Acid) | A very broad absorption characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| ~1700 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid. |

| ~1600, ~1450 | C=C stretches (Aromatic Ring) | Absorptions of medium intensity that are characteristic of the carbon-carbon double bonds within the phenyl ring. |

| ~1300 | C-O stretch (Carboxylic Acid) | A moderate absorption associated with the carbon-oxygen single bond of the carboxylic acid. |

| 1350-1100 | C-F stretches (Aryl-F and -CF₃) | Strong absorptions are expected in this region due to the highly polar C-F bonds of both the aromatic fluorine and the trifluoromethyl group. |

| ~1420, ~920 | O-H bend (Carboxylic Acid) | Bending vibrations of the hydroxyl group. |

| ~700-900 | C-H bends (Aromatic Out-of-Plane) | The pattern of these absorptions can sometimes provide information about the substitution pattern of the aromatic ring. |

The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality. The C-F stretching bands confirm the presence of the fluorine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field, which results in sharp spectral lines.

-

For ¹H NMR, a standard pulse-acquire sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

For ¹⁹F NMR, a standard pulse-acquire sequence is used, with the spectrometer tuned to the ¹⁹F frequency.

-

Predicted NMR Data

dot graphmol { layout=neato; node [shape=plaintext]; edge [style=bold]; 0 [label="C1"]; 1 [label="C2"]; 2 [label="C3"]; 3 [label="C4"]; 4 [label="C5"]; 5 [label="C6"]; 6 [label="CH2"]; 7 [label="COOH"]; 8 [label="CF3"]; 9 [label="F"]; 10 [label="H4"]; 11 [label="H5"]; 12 [label="H6"]; 13 [label="CH2"]; 14 [label="COOH"];

0 -- 1; 1 -- 2; 2 -- 3; 3 -- 4; 4 -- 5; 5 -- 0; 0 -- 6; 6 -- 7; 1 -- 8; 2 -- 9; 3 -- 10; 4 -- 11; 5 -- 12; 6 -- 13; 7 -- 14; }

Caption: Numbering scheme for NMR assignment.

Table of Predicted NMR Data:

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Integration |

| ¹H | -COOH | ~11-12 | broad singlet | - | 1H |

| ¹H | H-6 | ~7.4-7.6 | doublet of doublets | J(H-H), J(H-F) | 1H |

| ¹H | H-5 | ~7.2-7.4 | triplet | J(H-H) | 1H |

| ¹H | H-4 | ~7.1-7.3 | triplet of doublets | J(H-H), J(H-F) | 1H |

| ¹H | -CH₂- | ~3.8 | singlet | - | 2H |

| ¹³C | -COOH | ~175 | singlet | - | - |

| ¹³C | C-2 | ~158 | doublet | ¹J(C-F) ~245 | - |

| ¹³C | C-3 | ~125 | quartet | ²J(C-F) ~30 | - |

| ¹³C | C-1 | ~128 | doublet | ²J(C-F) ~15 | - |

| ¹³C | -CF₃ | ~123 | quartet | ¹J(C-F) ~272 | - |

| ¹³C | C-4, C-5, C-6 | ~120-135 | various | J(C-F) | - |

| ¹³C | -CH₂- | ~40 | singlet | - | - |

| ¹⁹F | C-F | ~ -110 to -130 | multiplet | J(F-F), J(F-H) | - |

| ¹⁹F | -CF₃ | ~ -60 to -65 | doublet or multiplet | J(F-F), J(F-H) | - |

In-depth Interpretation of Predicted NMR Spectra

-

¹H NMR:

-

The carboxylic acid proton is expected to be significantly downfield, appearing as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.

-

The aromatic protons (H-4, H-5, H-6) will appear in the range of 7.1-7.6 ppm. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The multiplicities will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-6 will likely be a doublet of doublets due to coupling with H-5 and the nearby fluorine. H-5 will likely be a triplet, coupling with H-4 and H-6. H-4 will also show complex splitting.

-

The methylene protons (-CH₂-) are expected to appear as a singlet around 3.8 ppm. The adjacent aromatic ring deshields these protons.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 175 ppm.

-

The aromatic carbons will show a range of chemical shifts. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 245 Hz) and will be significantly shifted. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms, with a two-bond coupling constant (²J(C-F) ≈ 30 Hz). The other aromatic carbons will also show smaller C-F couplings.

-

The trifluoromethyl carbon will appear as a quartet with a very large one-bond C-F coupling constant (¹J(C-F) ≈ 272 Hz).

-

The methylene carbon will appear around 40 ppm.

-

-

¹⁹F NMR:

-

Two distinct signals are expected in the ¹⁹F NMR spectrum.

-

The aromatic fluorine will appear in the typical range for an aryl fluoride (~ -110 to -130 ppm relative to CFCl₃). It will likely be a multiplet due to coupling with the aromatic protons and the trifluoromethyl group.

-

The trifluoromethyl group will appear as a single resonance (integrating to 3F) at a characteristic chemical shift of approximately -60 to -65 ppm. This signal may be split into a doublet or multiplet due to coupling with the ortho aromatic fluorine.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it typically produces the intact molecular ion with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, and the charge on the droplets increases until ions are ejected into the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 221.02. In positive ion mode, a protonated molecule [M+H]⁺ at m/z 223.04 or a sodium adduct [M+Na]⁺ at m/z 245.02 might be observed.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the benzylic bond.

Caption: A plausible fragmentation pathway for this compound under electron ionization (EI-MS).

Table of Predicted Mass Fragments (EI-MS):

| m/z | Proposed Fragment Ion | Plausible Loss |

| 222 | [C₉H₆F₄O₂]⁺˙ (Molecular Ion) | - |

| 177 | [C₈H₅F₄]⁺ | Loss of -COOH (45 Da) |

| 153 | [C₉H₆F₂O₂]⁺˙ | Loss of CF₂ (from CF₃) |

| 108 | [C₇H₅F]⁺ | Loss of -CF₃ from the m/z 177 fragment (69 Da) |

The fragmentation pattern provides a confirmatory fingerprint of the molecule's structure. The initial loss of the carboxyl group is a characteristic fragmentation of phenylacetic acids. Subsequent fragmentation of the fluorinated aromatic ring can provide further structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound, through a combination of IR, NMR, and MS techniques, provides a robust and self-validating confirmation of its molecular structure. The IR spectrum confirms the presence of the key functional groups. The detailed, multi-nuclear NMR analysis provides an unambiguous map of the atomic connectivity and electronic environment. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. This guide serves as a technical framework for the characterization of this and structurally related compounds, underscoring the indispensable role of spectroscopy in modern chemical research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13.

- University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample.

Sources

solubility of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical research and development. The guide delves into the physicochemical properties of the molecule that govern its solubility, presents a detailed experimental protocol for solubility determination using the industry-standard shake-flask method, and offers an in-depth analysis of its solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to inform formulation, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's lifecycle, from early-stage discovery to final formulation.[1][2] Poor solubility can lead to a host of challenges, including low bioavailability, erratic absorption, and difficulties in developing stable and effective dosage forms.[2] this compound, with its unique substitution pattern of a fluorine atom and a trifluoromethyl group on the phenyl ring, presents a complex case for solubility prediction. The electron-withdrawing nature of these substituents can impact the acidity of the carboxylic acid group and the overall polarity of the molecule, thereby influencing its interactions with various solvents.[3] Understanding the solubility of this compound is therefore paramount for its successful development as a potential therapeutic agent.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H6F4O2 | [4][5] |

| Molecular Weight | 222.14 g/mol | [4][5] |

| Melting Point | 113-116 °C | [5][6] |

| Boiling Point (Predicted) | 258.3 ± 35.0 °C | [6] |

| pKa (Predicted) | 3.86 ± 0.10 | [6] |

| Appearance | Crystalline solid | [6] |

| InChI Key | IZXLNEHPKQVCAE-UHFFFAOYSA-N | [5] |

| SMILES | OC(=O)Cc1cccc(c1F)C(F)(F)F | [5] |

The presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents, while the trifluoromethyl group is known to increase lipophilicity.[3] The fluorine atom further modulates the electronic distribution within the aromatic ring. These competing factors—hydrogen bonding capability and lipophilicity—result in a nuanced solubility profile that necessitates experimental determination.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points until the concentration plateaus.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible, non-adsorptive filter (e.g., a 0.45 µm PTFE filter) to remove all particulate matter.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

While extensive experimental data for this specific compound is not publicly available, the following table presents illustrative solubility data based on the physicochemical properties and the behavior of structurally similar molecules, such as other fluorinated phenylacetic acids.[9][10][11] This data provides a practical framework for understanding the expected solubility trends.

| Solvent | Solvent Class | Polarity Index | Illustrative Solubility (mg/mL) at 25 °C |

| Methanol | Polar Protic | 5.1 | > 100 |

| Ethanol | Polar Protic | 4.3 | > 100 |

| Acetone | Polar Aprotic | 5.1 | > 100 |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~50-75 |

| Dichloromethane | Polar Aprotic | 3.1 | ~25-50 |

| Toluene | Nonpolar | 2.4 | < 10 |

| Heptane | Nonpolar | 0.1 | < 1 |

Analysis and Discussion of Solubility Trends

The illustrative data highlights a clear trend of decreasing solubility with decreasing solvent polarity.

-

High Solubility in Polar Solvents: The high solubility in polar solvents like methanol, ethanol, and acetone can be attributed to strong intermolecular interactions. The carboxylic acid moiety of this compound can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Polar protic solvents like methanol and ethanol can readily engage in hydrogen bonding, while polar aprotic solvents like acetone can act as strong hydrogen bond acceptors.

-

Moderate Solubility in Solvents of Intermediate Polarity: In solvents like ethyl acetate and dichloromethane, the solubility is moderate. These solvents are less polar and have a reduced capacity for hydrogen bonding compared to alcohols and acetone, leading to weaker solute-solvent interactions.

-

Low Solubility in Nonpolar Solvents: The solubility is significantly lower in nonpolar solvents such as toluene and heptane. These solvents primarily interact through weaker van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) of the solid this compound.

Molecular Interactions Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]

- 4. This compound | C9H6F4O2 | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 194943-83-4 [sigmaaldrich.com]

- 6. This compound CAS#: 194943-83-4 [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic deployment of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid in Modern Drug Discovery: A Technical Guide

Foreword: The Unique Power of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into small molecule candidates has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid . We will dissect its intrinsic properties and explore its potential applications as a scaffold for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Physicochemical and Structural Profile of this compound